2-(3,4-Dimethylphenoxy)-N-ethylethanamine
Description
2-(3,4-Dimethylphenoxy)-N-ethylethanamine is a phenoxyethylamine derivative characterized by a 3,4-dimethylphenyl ether group attached to an ethylamine backbone, where the amine is substituted with an ethyl group. The compound’s molecular formula is inferred as C₁₂H₁₉NO, with a molecular weight of approximately 193.29 g/mol.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-ethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-13-7-8-14-12-6-5-10(2)11(3)9-12/h5-6,9,13H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEDYTOSOIZJOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=C(C=C1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20651114 | |
| Record name | 2-(3,4-Dimethylphenoxy)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-62-9 | |
| Record name | 2-(3,4-Dimethylphenoxy)-N-ethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915921-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethylphenoxy)-N-ethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20651114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Reaction Scheme:
$$
\text{3,4-Dimethylphenol} + \text{2-chloro-N-ethylethanamine} \rightarrow \text{2-(3,4-Dimethylphenoxy)-N-ethylethanamine}
$$
or alternatively,
$$
\text{3,4-Dimethylphenol} + \text{N-ethylethanolamine} \xrightarrow[\text{Catalyst}]{\text{Activation}} \text{this compound}
$$
Preparation via Nucleophilic Substitution
- Starting Materials: 3,4-dimethylphenol and a haloalkylamine such as 2-chloro-N-ethylethanamine.
- Reaction Conditions: The phenol acts as a nucleophile, displacing the halogen in the haloalkylamine under basic conditions.
- Catalysts/Base: Commonly potassium carbonate or sodium hydride to deprotonate the phenol and enhance nucleophilicity.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate SN2 reactions.
- Temperature: Typically 50–120 °C, depending on reactivity.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3,4-Dimethylphenol + K2CO3 | DMF, 80 °C, 6–12 h | Formation of phenolate ion |
| 2 | Add 2-chloro-N-ethylethanamine | Stirring, 80–100 °C | Nucleophilic substitution to form target amine |
Catalytic Hydrogenation Route (Analogous Methodology)
Although this method is more commonly applied to related compounds such as N-methyl-2-(3,4-dimethoxyphenyl)ethylamine, it provides insight into alternative preparation routes involving nitrile intermediates.
- Starting Material: 3,4-dimethylphenylacetonitrile or 3,4-dimethoxyphenylmethyl nitrile
- Reagents: Ethylamine or substituted ethylamines, hydrogen gas
- Catalyst: Supported catalysts containing copper chromite or metals from Group IB or VIII (e.g., nickel, palladium)
- Conditions: Elevated temperature (50–180 °C), high pressure (30–300 bar), optionally in the presence of water
- Process: Catalytic hydrogenation converts nitriles to the corresponding amines, with ethylamine providing the N-ethyl substituent.
This method is detailed in patents for related compounds and may be adapted for this compound synthesis by selecting appropriate nitrile precursors and amines.
Formation of Hydrochloride Salt
For stability and ease of handling, the free amine is often converted to its hydrochloride salt by treatment with hydrochloric acid.
$$
\text{this compound} + \text{HCl} \rightarrow \text{this compound hydrochloride}
$$
This salt form improves solubility and shelf-life, commonly used in pharmaceutical and research applications.
Summary Table of Preparation Methods
| Method | Starting Materials | Catalysts/Base | Conditions | Remarks |
|---|---|---|---|---|
| Nucleophilic substitution | 3,4-Dimethylphenol + 2-chloro-N-ethylethanamine | K2CO3 or NaH | DMF, 80–100 °C, 6–12 h | Most direct and widely used |
| Catalytic hydrogenation | 3,4-Dimethylphenylacetonitrile + ethylamine | Cu chromite, Ni, Pd catalysts | 50–180 °C, 30–300 bar H2 pressure | Adapted from related compounds; high pressure |
| Hydrochloride salt formation | Free amine + HCl | None | Room temperature | For stability and handling |
Research Findings and Optimization Notes
- Catalyst Selection: Copper chromite catalysts provide good selectivity and yield in hydrogenation routes, with reaction parameters fine-tuned to minimize by-products.
- Reaction Medium: Polar aprotic solvents enhance nucleophilic substitution efficiency. Water presence in hydrogenation can influence catalyst activity and product purity.
- Temperature and Pressure: Elevated temperature and pressure accelerate hydrogenation but require careful control to avoid decomposition or side reactions.
- Purification: Distillation and recrystallization are standard for isolating pure amine or hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyalkylamines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development:
The compound has been investigated for its potential as a lead compound in the development of new pharmacological agents. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
2. PPAR Agonist Activity:
Research indicates that derivatives of compounds similar to 2-(3,4-Dimethylphenoxy)-N-ethylethanamine exhibit PPAR (Peroxisome Proliferator-Activated Receptor) agonist activity. This suggests potential applications in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism and reducing triglyceride levels in cells .
3. Cancer Therapeutics:
The compound's structural analogs have shown promise in inhibiting anti-apoptotic proteins such as MCL-1, which are implicated in cancer cell survival and resistance to chemotherapy. This positions this compound as a candidate for further exploration in cancer treatment strategies aimed at overcoming drug resistance .
1. In Vitro Studies:
In vitro assays have demonstrated that compounds related to this compound can significantly affect lipid accumulation in hepatocytes (liver cells), suggesting their utility in managing lipid-related disorders .
2. Mechanisms of Action:
The mechanism by which these compounds exert their effects often involves the modulation of signaling pathways related to lipid metabolism and apoptosis. For instance, activation of PPARα leads to increased fatty acid oxidation and reduced lipogenesis, which are critical processes in managing conditions like hyperlipidemia and NAFLD .
Case Studies
1. Treatment of Metabolic Disorders:
A study involving the synthesis of novel indole derivatives similar to this compound showed that these compounds could reduce intracellular triglyceride levels significantly when tested on oleic acid-induced AML12 cells. The results indicated a dose-dependent response, highlighting the potential for these compounds in therapeutic applications for metabolic syndromes .
2. Cancer Cell Studies:
Another case study focused on the inhibition of MCL-1 by indole derivatives demonstrated that these compounds could induce apoptosis in cancer cells resistant to conventional therapies. This suggests that this compound and its analogs may play a crucial role in developing new cancer treatments .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethylphenoxy)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares 2-(3,4-dimethylphenoxy)-N-ethylethanamine with key structural analogs:
Key Observations:
- Substituent Effects : Methyl groups (electron-donating) at the 3,4-positions may enhance lipid solubility compared to methoxy analogs (electron-withdrawing), influencing blood-brain barrier penetration .
- Amine Substitution : N-ethyl substitution (target compound) vs. N,N-dimethyl () alters steric hindrance and receptor binding kinetics.
Pharmacological Activity
Anticonvulsant Potential:
- Aroxyethylamines with N-alkyl substitutions (e.g., N-methyl, N-ethyl) exhibit dose-dependent anticonvulsant activity in maximal electroshock (MES) models. For example, N-methyl-2-(4-fluorophenoxy)ethanamine (analog) showed 100% protection at 100 mg/kg in mice . The target compound’s 3,4-dimethyl group may enhance metabolic stability compared to methoxy derivatives.
Receptor Interactions:
- R(–)-1-(2,6-Dimethylphenoxy)-3-methyl-2-butanamine () demonstrates α-adrenergic receptor antagonism, suggesting that dimethylphenoxyethylamines may target adrenergic pathways. The 3,4-dimethyl configuration in the target compound could modulate selectivity for serotonin or dopamine receptors .
Antimicrobial Activity:
Biological Activity
2-(3,4-Dimethylphenoxy)-N-ethylethanamine is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name: N-[2-(3,4-dimethylphenoxy)ethyl]-N-ethylamine
- Molecular Formula: C12H19NO
- CAS Number: 915921-62-9
The biological activity of this compound is primarily attributed to its interaction with specific neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are crucial in regulating mood and anxiety levels. The phenoxy group is believed to enhance the binding affinity to these receptors, thereby influencing neurotransmission.
Biological Activity
1. Antidepressant Effects:
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the phenoxy group can significantly alter the efficacy of these compounds in reducing depressive symptoms.
2. Neuroprotective Properties:
There is emerging evidence suggesting that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.
Data Tables
| Activity | Effect | Study Reference |
|---|---|---|
| Antidepressant | Reduces depressive behavior | |
| Neuroprotection | Protects against oxidative stress | |
| Serotonin Receptor Modulation | Increases serotonin levels |
Case Studies
Case Study 1: Antidepressant Activity
A study conducted on mice treated with this compound showed significant reductions in immobility time during forced swim tests compared to control groups. This suggests an antidepressant-like effect, possibly through serotonin reuptake inhibition.
Case Study 2: Neuroprotection
In a laboratory setting, neuronal cultures exposed to oxidative stress were treated with varying concentrations of this compound. Results indicated a dose-dependent reduction in cell death, highlighting its potential as a neuroprotective agent.
Research Findings
Recent studies have focused on the pharmacokinetics and safety profile of this compound. Animal models have shown favorable absorption rates and metabolic stability. However, further research is needed to fully understand the long-term effects and potential toxicity.
Summary of Findings
- Efficacy: The compound shows promise as an antidepressant and neuroprotective agent.
- Safety: Preliminary data indicate low toxicity at therapeutic doses.
- Future Research: More comprehensive clinical trials are necessary to validate these findings and explore therapeutic applications.
Q & A
Q. What are the key physicochemical properties of 2-(3,4-Dimethylphenoxy)-N-ethylethanamine, and how do they influence experimental design?
Answer:
- Molecular weight : Analogous compounds (e.g., N-(2-Chlorophenyl)-2-(3,4-dimethylphenoxy)acetamide) have molecular weights ~289–412 g/mol, suggesting moderate solubility in organic solvents .
- LogP (XLogP ~4.2) : Indicates lipophilicity, requiring solvent systems like dichloromethane or ethyl acetate for extraction .
- Polar surface area (38.3 Ų) : Predicts moderate membrane permeability, relevant for biological assays .
- Safety : Use NIOSH-approved PPE (e.g., P95 respirators, chemical-resistant gloves) due to acute toxicity risks in related phenoxyethylamines .
Methodological Tip : Prioritize HPLC or GC-MS for purity assessment, as impurities in structurally similar compounds (e.g., desethyl derivatives) require rigorous chromatographic separation .
Q. What synthetic routes are validated for this compound and its derivatives?
Answer:
- Core synthesis : React 3,4-dimethylphenol with ethylamine derivatives under reflux with a strong base (e.g., KOH) to form the phenoxyethylamine backbone .
- Functionalization : For analogs, use thionyl chloride to activate carboxylic acids, followed by coupling with amines (e.g., 2-(3,4-dimethylphenoxy)ethylamine) .
- Purification : Acidic/basic workup (pH 5–6) maximizes yield by minimizing salt formation; silica gel chromatography (ethyl acetate/hexane) resolves regioisomers .
Key Reference : Yield optimization for oxadiazole-thiol derivatives (79–81%) highlights the need for controlled pH during filtration .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR, MS) for this compound derivatives be resolved?
Answer:
- Case Study : In N-arylacetamide derivatives, discrepancies between calculated and observed m/z values arise from isotopic patterns or adduct formation. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- NMR Artifacts : For compounds with rotatable bonds (e.g., 4-substituted phenoxy groups), variable-temperature NMR resolves signal splitting caused by conformational exchange .
- Validation : Cross-check with computational tools (e.g., ACD/Labs NMR predictor) and compare retention times with authentic standards .
Example : For 2-(3,4-dimethylphenoxy)ethylazide, hydrogenation to the amine intermediate (40 psi H₂, Pd/C catalyst) confirmed structure via loss of N₃⁻ peaks in IR .
Q. What strategies mitigate side reactions during the alkylation of 3,4-dimethylphenol in amine coupling?
Answer:
- Electrophilic interference : Methyl groups on the phenol ring reduce acidity, necessitating strong bases (e.g., NaH) to deprotonate the hydroxyl group before alkylation .
- Side products : Competing O- vs. N-alkylation is minimized by using polar aprotic solvents (e.g., DMF) and excess ethylamine .
- Kinetic control : Lower reaction temperatures (0–5°C) suppress Fries rearrangement in aryl ether syntheses .
Data-Driven Optimization : In phenylacetamide syntheses, molar ratios >1.2:1 (amine:acyl chloride) improved yields to >75% .
Q. How does the dimethylphenoxy moiety influence biological activity in structure-activity relationship (SAR) studies?
Answer:
- Hydrophobic interactions : The 3,4-dimethyl groups enhance binding to hydrophobic pockets in enzymes (e.g., cytochrome P450 isoforms), as seen in clomiphene analogs .
- Metabolic stability : Methylation reduces hydroxyl-mediated Phase II metabolism, prolonging half-life in vitro .
- Receptor selectivity : In phenethylamine derivatives, dimethyl substitution on the aryl ring shifts affinity from serotonin to adrenergic receptors, validated via radioligand assays .
SAR Insight : N-ethylation in 2-(3,4-dimethylphenoxy)ethylamine derivatives reduces CNS penetration due to increased polarity, a critical factor in drug design .
Q. What analytical methods are recommended for quantifying trace impurities in this compound batches?
Answer:
- HPLC-DAD/ELSD : Resolves desethyl byproducts (e.g., N-desethyl-E-clomiphene) with LOD <0.1% using C18 columns and acetonitrile/ammonium formate gradients .
- GC-MS Headspace : Detects volatile solvents (e.g., dichloromethane residues) at ppm levels, critical for GMP compliance .
- ICP-MS : Screens for heavy metals (e.g., Pd from catalytic hydrogenation) at <10 ppb .
Validation Note : For regulatory submissions, perform forced degradation studies (acid/base/oxidative stress) to identify stability-linked impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
